Isocyanomethylcyclopropane
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Overview
Description
(Isocyanomethyl)cyclopropane is an organic compound characterized by a cyclopropane ring attached to an isocyanomethyl group. This compound is of interest due to its unique structural features and reactivity, making it a valuable subject in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (isocyanomethyl)cyclopropane typically involves the reaction of cyclopropane derivatives with isocyanides. One common method is the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts. This reaction forms the cyclopropane ring, which can then be functionalized with an isocyanomethyl group through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of (isocyanomethyl)cyclopropane often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The scalability of these methods makes them suitable for large-scale production required in various industrial applications .
Chemical Reactions Analysis
Types of Reactions
(Isocyanomethyl)cyclopropane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the isocyanomethyl group to other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted cyclopropane derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions to achieve substitution reactions
Major Products
The major products formed from these reactions include oxygenated cyclopropane derivatives, reduced forms of the compound, and various substituted cyclopropane derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(Isocyanomethyl)cyclopropane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and agrochemicals .
Mechanism of Action
The mechanism of action of (isocyanomethyl)cyclopropane involves its interaction with molecular targets through its reactive isocyanomethyl group and strained cyclopropane ring. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The compound’s unique reactivity allows it to participate in various biochemical pathways, making it a valuable tool in mechanistic studies .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: A simple cyclopropane ring without the isocyanomethyl group.
(Isocyanomethyl)pyridine: A similar compound with a pyridine ring instead of a cyclopropane ring.
Spiro cyclopropanes: Compounds with a cyclopropane ring linked to other ring systems.
Uniqueness
(Isocyanomethyl)cyclopropane is unique due to the combination of the strained cyclopropane ring and the reactive isocyanomethyl group. This combination imparts distinct reactivity and stability, making it a versatile compound in various chemical reactions and applications .
Biological Activity
Isocyanomethylcyclopropane is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, presenting findings from various studies, including case studies, synthesis evaluations, and comparative analyses.
Chemical Structure and Properties
This compound features a cyclopropane ring, which is known for its strain and reactivity. The presence of the isocyanomethyl group contributes to its biological activity, as compounds with similar structures have been reported to exhibit a range of pharmacological effects. Cyclopropane-containing compounds are often associated with activities such as enzymatic inhibition, antimicrobial effects, and cytotoxicity against cancer cells.
Antitumor Activity
Recent studies have highlighted the antitumor potential of cyclopropane derivatives. For instance, compounds incorporating the cyclopropane moiety have shown promising results against various human cancer cell lines. A study evaluated the biological activities of bis(spiropyrazolone)cyclopropanes against five human tumor cell lines (RKO, A-549, MCF-7, PC-3, and HeLa). The results indicated significant cytotoxic effects, with some derivatives achieving over 70% inhibition in specific cell lines (Table 1) .
Compound | RKO IC50 (µM) | PC-3 IC50 (µM) | HeLa IC50 (µM) |
---|---|---|---|
4s | 60.70 | 49.79 | 78.72 |
4r | 70.23 | - | - |
Dox | 0.51 | 0.65 | 1.23 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Compounds with similar structures have demonstrated activity against various pathogens, including bacteria and fungi. Specifically, spirocyclopropanes have been noted for their effectiveness as antifungal agents and inhibitors of bacterial enzymes .
The mechanism by which this compound exerts its biological effects is an area of ongoing research. Initial findings suggest that the compound may interact with specific molecular targets involved in cell proliferation and apoptosis. For example, studies on related bis(spiropyrazolone) derivatives indicated potential mechanisms involving oxidative stress modulation and genotoxicity .
Properties
Molecular Formula |
C5H7N |
---|---|
Molecular Weight |
81.12 g/mol |
IUPAC Name |
isocyanomethylcyclopropane |
InChI |
InChI=1S/C5H7N/c1-6-4-5-2-3-5/h5H,2-4H2 |
InChI Key |
BRPYATNOOFKSJC-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]CC1CC1 |
Origin of Product |
United States |
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